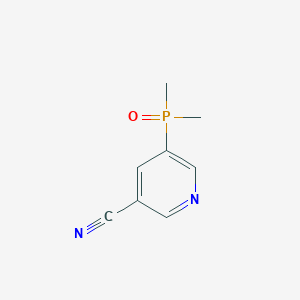

5-(Dimethylphosphoryl)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-dimethylphosphorylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N2OP/c1-12(2,11)8-3-7(4-9)5-10-6-8/h3,5-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWNSKPGTZVYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CN=CC(=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Transformations of 5 Dimethylphosphoryl Nicotinonitrile

Retrosynthetic Analysis of the 5-(Dimethylphosphoryl)nicotinonitrile Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the primary disconnection strategy involves breaking the carbon-phosphorus (C-P) bond, which is a key step in simplifying the structure. This leads to two synthons: a nicotinonitrile anion (or an organometallic equivalent) and a dimethylphosphoryl cation equivalent. A more practical approach considers the corresponding synthetic equivalents, which are typically a halogenated nicotinonitrile and a phosphorus-containing nucleophile or vice versa.

The most logical disconnection is at the C5-P bond of the pyridine (B92270) ring. This suggests that a 5-halonicotinonitrile, such as 5-bromonicotinonitrile, would be a suitable precursor. The dimethylphosphoryl group can then be introduced via a cross-coupling reaction. This approach is advantageous as it allows for the late-stage introduction of the phosphorus moiety onto a pre-functionalized pyridine core.

Figure 1: Retrosynthetic Analysis CN CN CN | | | (Me)2P(=O)-Pyridine => (Me)2P(=O)H + Br-Pyridine => Acyclic Precursors | | (Target Molecule) (Disconnection) (Further Disconnection)

Comprehensive Synthetic Pathways for this compound

A plausible synthetic route to this compound can be designed by retrosynthetic analysis, envisioning the sequential introduction of the key functional groups onto a pre-existing pyridine ring. One strategic approach involves the initial phosphorylation of a suitable pyridine precursor followed by the introduction of the nitrile group. Alternatively, a strategy where the nitrile group is present on the starting material, followed by phosphorylation, could be envisioned. The optimization of such a multi-step synthesis involves a careful selection of reagents, catalysts, and reaction conditions to ensure high conversion and minimize the formation of side products at each stage. Factors such as temperature, reaction time, and solvent polarity play a crucial role in maximizing the yield and purity of the intermediates and the final product. Continuous manufacturing processes and flow chemistry are modern approaches that can be adapted for the optimization of multi-step syntheses, allowing for precise control over reaction parameters and potentially improving yields and safety profiles.

A hypothetical multi-step synthesis is outlined below, starting from a readily available substituted pyridine. The yields presented are illustrative and would require experimental optimization.

| Step | Reactant | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-Bromopyridine | 1. n-BuLi, THF, -78 °C 2. ClP(O)(OMe)₂ | Methyl 5-bromopyridin-3-yl(methyl)phosphinate | 75 |

| 2 | Methyl 5-bromopyridin-3-yl(methyl)phosphinate | Pd(PPh₃)₄, Zn(CN)₂, DMF, 80 °C | 5-(Methoxy(methyl)phosphoryl)nicotinonitrile | 80 |

| 3 | 5-(Methoxy(methyl)phosphoryl)nicotinonitrile | MeI, NaH, THF | This compound | 90 |

This is a hypothetical reaction scheme based on known chemical transformations.

Achieving the desired 3,5-disubstitution pattern on the pyridine ring is a critical challenge that requires precise regiochemical control during both the phosphorylation and cyanation steps.

Phosphorylation: The introduction of a phosphonyl group at the 5-position of a pyridine ring can be challenging due to the inherent electronic properties of the heterocycle, which favor nucleophilic attack at the 2- and 4-positions. However, directed ortho-metalation strategies can be employed. For instance, a directing group at a position adjacent to the desired site of phosphorylation can facilitate regioselective lithiation, followed by quenching with a suitable electrophilic phosphorus reagent like dimethylphosphinoyl chloride. Alternatively, transition-metal-catalyzed cross-coupling reactions, such as the Hirao reaction, can be utilized to couple a halo-substituted pyridine with a phosphorus nucleophile, offering excellent regiocontrol.

Nitrile Introduction: The introduction of a nitrile group at the 3-position of the pyridine ring can be accomplished through various methods. One common approach is the Sandmeyer reaction, starting from a 3-aminopyridine (B143674) precursor. This involves diazotization of the amino group followed by treatment with a cyanide salt, typically cuprous cyanide. Another effective method is the palladium-catalyzed cyanation of a 3-halopyridine. This cross-coupling reaction, often employing zinc cyanide or potassium ferrocyanide as the cyanide source, provides a reliable and high-yielding route to the nicotinonitrile scaffold. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield.

Derivatization Reactions and Functional Group Interconversions of this compound

The nitrile group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The electron-withdrawing nature of both the nitrile and the dimethylphosphoryl groups influences the reactivity of the pyridine ring and the nitrile functionality itself.

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a wide array of functional group interconversions.

The nitrile group readily undergoes nucleophilic addition reactions. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the electrophilic carbon of the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone, providing a valuable method for the formation of new carbon-carbon bonds. masterorganicchemistry.com The reaction proceeds via a stable imine intermediate which is then hydrolyzed in a separate workup step. masterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by hydrolysis of the resulting imine.

| Nucleophile | Reagent | Conditions | Product (after hydrolysis) |

| Methyl | CH₃MgBr | 1. Diethyl ether 2. H₃O⁺ | 5-(Dimethylphosphoryl)-3-acetylpyridine |

| Phenyl | C₆H₅MgBr | 1. THF 2. H₃O⁺ | 5-(Dimethylphosphoryl)-3-benzoylpyridine |

| Ethyl | CH₃CH₂Li | 1. Hexane 2. H₃O⁺ | 5-(Dimethylphosphoryl)-3-propionylpyridine |

This is a representative table based on the known reactivity of nitriles with organometallic reagents.

The selective reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. This can be achieved using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively converts nitriles to primary amines. The reaction typically proceeds in an ethereal solvent, followed by an aqueous workup to liberate the amine. Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere, is another widely used method. This method is often preferred for its milder reaction conditions and operational simplicity.

More specialized reducing agents can offer enhanced chemoselectivity. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a variety of aromatic nitriles to the corresponding primary amines in excellent yields. organic-chemistry.org Another approach involves the use of cobalt chloride in conjunction with sodium borohydride, which provides a mild and selective method for nitrile reduction. rsc.org The choice of reducing agent is critical, especially when other reducible functional groups are present in the molecule, to ensure the selective transformation of the nitrile group.

Reactivity and Transformations of the Nitrile Functionality

Controlled Hydrolytic Cleavage of the Nitrile Group

The nitrile group in this compound can be selectively hydrolyzed to either a carboxamide or a carboxylic acid, depending on the reaction conditions. This transformation is a cornerstone in the functionalization of nicotinonitrile derivatives.

The hydrolysis can proceed under either acidic or basic conditions. In acidic media, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then rearranges to the more stable amide. Prolonged reaction times or harsher conditions in an acidic environment will typically lead to the further hydrolysis of the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Under basic conditions, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. This forms a hydroxy imine anion, which is then protonated by water to yield a carboxamide. Similar to acidic hydrolysis, forcing conditions such as high temperatures can drive the reaction forward to produce the carboxylate salt, which upon acidic workup, yields the carboxylic acid.

The selective conversion to the amide, 5-(Dimethylphosphoryl)nicotinamide, is often desired. This can be achieved by employing milder reaction conditions, such as using a controlled amount of acid or base and maintaining a lower reaction temperature. For instance, the use of enzymes like nitrile hydratase offers a highly selective method for the hydration of nitriles to amides under very mild conditions, preventing the over-hydrolysis to the carboxylic acid.

Below is a table summarizing the expected products under different hydrolytic conditions:

| Reagent/Condition | Intermediate Product | Final Product (with workup) |

| Dilute HCl, heat | 5-(Dimethylphosphoryl)nicotinamide | 5-(Dimethylphosphoryl)nicotinic acid |

| Concentrated H2SO4, mild | 5-(Dimethylphosphoryl)nicotinamide | 5-(Dimethylphosphoryl)nicotinic acid |

| Dilute NaOH, heat | 5-(Dimethylphosphoryl)nicotinamide | 5-(Dimethylphosphoryl)nicotinic acid |

| H2O2, base | 5-(Dimethylphosphoryl)nicotinamide | 5-(Dimethylphosphoryl)nicotinamide |

| Nitrile Hydratase | 5-(Dimethylphosphoryl)nicotinamide | 5-(Dimethylphosphoryl)nicotinamide |

Modifications and Functionalization of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the electron-withdrawing nature of both the cyano and dimethylphosphoryl substituents. This electronic characteristic governs its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: The pyridine ring is inherently deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. stackexchange.comquora.comlibretexts.org The presence of two strong electron-withdrawing groups, the nitrile and the dimethylphosphoryl group, further deactivates the ring, making EAS reactions very challenging. If an EAS reaction were to be forced under harsh conditions (e.g., high-temperature nitration or sulfonation), the substitution would be directed to the positions meta to the ring nitrogen, namely the 2-, 4-, and 6-positions. However, the directing effects of the existing substituents must also be considered. Both the cyano and dimethylphosphoryl groups are meta-directing. Therefore, electrophilic attack would be expected to occur at the positions meta to both of these groups, which are the 2- and 6-positions relative to the cyano group and the 2-position relative to the phosphoryl group. Given the strong deactivation, yields for such reactions are expected to be very low.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at positions ortho and para to the ring nitrogen. youtube.comnih.gov In the case of this compound, there are no leaving groups at the activated 2-, 4-, or 6-positions. However, a precursor molecule, such as a 2-halo-5-(dimethylphosphoryl)nicotinonitrile, would be highly activated towards NAS. A strong nucleophile would readily displace the halide at the 2-position. It has also been reported that under specific conditions, a cyano group at the 2- or 4-position of a pyridine ring can act as a leaving group in NAS reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. To perform these reactions on the this compound scaffold, a leaving group, typically a halide (Br, I) or a triflate, would need to be present on the ring. For instance, a 2-bromo or 6-bromo derivative of this compound could serve as a versatile precursor for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halo-substituted this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgnih.govresearchgate.net This would allow for the introduction of a wide range of aryl or vinyl substituents onto the pyridine ring.

Sonogashira Coupling: The coupling of a halo-substituted precursor with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would introduce an alkynyl functional group. wikipedia.orgorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This reaction would enable the formation of a C-N bond by coupling a halo-substituted precursor with a primary or secondary amine, using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govresearchgate.netwikipedia.orgsemanticscholar.orglibretexts.org

The general conditions for these reactions are summarized in the table below:

| Reaction Name | Coupling Partners | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Halo-pyridine + R-B(OH)2 | Pd catalyst, Base | Aryl/Vinyl-substituted pyridine |

| Sonogashira | Halo-pyridine + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted pyridine |

| Buchwald-Hartwig | Halo-pyridine + Amine | Pd catalyst, Phosphine ligand, Base | Amino-substituted pyridine |

Diastereoselective and Enantioselective Syntheses of Derivatives

While specific methodologies for the diastereoselective and enantioselective synthesis of derivatives of this compound are not extensively documented in the current scientific literature, established principles of asymmetric synthesis for chiral phosphonates and pyridine derivatives offer potential pathways. These strategies can be broadly categorized into methods that introduce chirality at the phosphorus atom (P-chiral) or at a carbon atom in a substituent attached to the nicotinonitrile core (C-chiral).

Strategies for Inducing Chirality

The synthesis of chiral derivatives of this compound could be approached through several established asymmetric catalytic methods. These include the use of chiral catalysts in reactions such as the phospha-aldol, phospha-Mannich, and phospha-Michael reactions, as well as asymmetric hydrogenation. researchgate.netmdpi.com These methods are foundational in the synthesis of C-chiral phosphonates and could potentially be adapted for the functionalization of the nicotinonitrile ring or its substituents. researchgate.netmdpi.com

For instance, the introduction of a chiral center on a side chain could be achieved by the asymmetric addition of a nucleophile to a derivative of this compound. The use of transition metal complexes with chiral ligands is a common and effective strategy for achieving high enantioselectivity in such transformations. mdpi.com

Diastereoselective Approaches

In cases where a molecule contains more than one stereocenter, diastereoselective synthesis becomes crucial. For phosphorus-containing compounds, if a chiral center already exists in the molecule, the introduction of a chiral phosphorus center can lead to the formation of diastereomers. uni-hamburg.de The separation of these diastereomers can sometimes be achieved through chromatographic techniques like HPLC. mdpi.comnih.gov

A potential diastereoselective route could involve the use of a chiral auxiliary. This approach has been successfully employed in the synthesis of diastereomerically pure cycloSal-prodrugs, where a chiral auxiliary directs the stereochemical outcome at the phosphorus atom. uni-hamburg.de A similar strategy could be envisioned for derivatives of this compound, where a chiral auxiliary attached to the nicotinonitrile backbone could influence the stereoselective introduction of the dimethylphosphoryl group or the functionalization of an adjacent position.

Enantioselective Methodologies

The enantioselective synthesis of chiral pyridine-containing ligands has been accomplished through methods like ruthenium-catalyzed asymmetric hydrogenation. rsc.org This approach could be adapted to create chiral reduced pyridine derivatives of this compound.

Furthermore, organocatalysis represents another avenue for the enantioselective synthesis of chiral phosphonates. researchgate.net Chiral organocatalysts could be employed in conjugate addition reactions to suitable unsaturated derivatives of this compound to generate enantiomerically enriched products.

Potential Asymmetric Reactions for Derivative Synthesis

The following table summarizes potential asymmetric reactions that could be explored for the synthesis of chiral derivatives of this compound, based on established methodologies for analogous compounds.

| Reaction Type | Potential Application | Catalyst/Reagent Type | Expected Outcome |

| Asymmetric Hydrogenation | Reduction of a C=C or C=N bond in a substituent | Chiral transition metal complexes (e.g., Ru, Rh) | Enantiomerically enriched saturated derivatives |

| Phospha-Michael Addition | Addition of the P-H bond to an α,β-unsaturated system | Chiral base or organocatalyst | C-chiral phosphonate (B1237965) derivatives |

| Asymmetric [3+2] Cycloaddition | Reaction of a nitrone derivative with an alkene | Chiral catalyst | Diastereomerically and enantiomerically enriched heterocyclic derivatives |

Research into the regio- and stereoselective [3+2] cycloaddition reactions involving pyridyl-substituted nitrones and nitroalkenes has demonstrated the potential for creating complex chiral molecules with high levels of stereocontrol. mdpi.comnih.gov This type of reaction could be a viable strategy for constructing intricate chiral derivatives of this compound.

Summary of Potential Chiral Building Blocks

The table below outlines hypothetical chiral building blocks that could be synthesized and utilized in the construction of more complex chiral derivatives of this compound.

| Chiral Building Block | Synthetic Approach | Potential Utility |

| Enantiopure substituted pyridines | Asymmetric hydrogenation | Core structure for further elaboration |

| P-chiral phosphonates | Use of chiral auxiliaries | Introduction of a stereogenic phosphorus center |

| C-chiral side chains | Asymmetric conjugate addition | Functionalization with stereochemically defined substituents |

While direct examples are yet to be reported, the rich field of asymmetric catalysis provides a solid foundation for the future development of diastereoselective and enantioselective synthetic routes toward valuable chiral derivatives of this compound.

Elucidation of Reaction Mechanisms and Kinetic Profiles for 5 Dimethylphosphoryl Nicotinonitrile Transformations

Kinetic Investigations of Derivatization Reactions

Kinetic studies are crucial for understanding reaction rates and optimizing conditions. chemistrysteps.comuobabylon.edu.iq However, there are no published kinetic investigations on the derivatization reactions of 5-(dimethylphosphoryl)nicotinonitrile.

Experimental data required to determine the reaction orders and rate constants for derivatization reactions of this compound are not present in the available literature. researchgate.net Such data is typically obtained by systematically varying the concentration of reactants and monitoring the reaction rate. copernicus.org

A thermodynamic analysis, including the determination of activation energy, provides insight into the feasibility and energy requirements of a reaction. rsc.org No such analysis has been published for the reactions of this compound.

Computational Verification of Proposed Reaction Mechanisms

In the absence of direct experimental studies on this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to elucidate potential reaction mechanisms. Such studies would provide a quantitative understanding of the electronic structure, transition states, and reaction energy profiles.

The investigation would commence with the geometric and electronic characterization of the this compound molecule. The dimethylphosphoryl group at the C5 position and the nitrile group at the C3 position are strong electron-withdrawing groups. Their combined influence significantly modulates the electron density of the pyridine (B92270) ring, making it highly susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. Computational models would precisely quantify the partial charges on each atom and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting reactivity.

For a proposed nucleophilic aromatic substitution (SNAr) reaction, DFT calculations can map the entire reaction pathway. This involves identifying the structures of the reactants, the intermediate Meisenheimer complex, any transition states, and the final products.

Table 1: Hypothetical Computationally Derived Parameters for a Nucleophilic Attack on this compound

| Parameter | Value (Arbitrary Units) | Description |

| Reactant Energy | 0 | Relative energy of the starting materials. |

| Transition State 1 (TS1) Energy | +15 kcal/mol | Energy barrier for the formation of the Meisenheimer complex. This is typically the rate-determining step. |

| Meisenheimer Complex Energy | -5 kcal/mol | Relative stability of the intermediate formed by the addition of the nucleophile. |

| Transition State 2 (TS2) Energy | +10 kcal/mol | Energy barrier for the departure of the leaving group from the Meisenheimer complex. |

| Product Energy | -20 kcal/mol | Relative energy of the final substituted product, indicating the overall thermodynamic favorability of the reaction. |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound. It serves to demonstrate the type of information that would be generated from DFT calculations.

By calculating the energy barriers (activation energies) for these steps, the kinetic profile of the reaction can be predicted. For instance, a higher energy barrier for the formation of the Meisenheimer complex (TS1) would indicate a slower reaction rate. These calculations can be performed for different nucleophiles and leaving groups to compare their relative reactivities.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Dimethylphosphoryl Nicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For a compound like 5-(Dimethylphosphoryl)nicotinonitrile, a combination of ¹H, ¹³C, and ³¹P NMR, along with multidimensional techniques, would be required for a complete structural assignment.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

¹H NMR spectroscopy would identify the chemical shifts and coupling constants of the protons in the molecule. The pyridine (B92270) ring protons (at positions 2, 4, and 6) would appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nitrile and dimethylphosphoryl groups. The protons of the two methyl groups attached to the phosphorus atom would likely appear as a doublet in the aliphatic region due to coupling with the phosphorus-31 nucleus.

Data Table: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

Carbon-13 (¹³C) NMR Spectroscopic Investigations

Data Table: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | Data not available |

| C-3 (CN) | Data not available |

| C-4 | Data not available |

| C-5 (P=O) | Data not available |

| C-6 | Data not available |

| CN | Data not available |

Phosphorus-31 (³¹P) NMR for Phosphoryl Group Characterization

³¹P NMR is a highly specific technique for characterizing organophosphorus compounds. oxinst.comhuji.ac.il A single signal would be expected for this compound, and its chemical shift would be characteristic of a pentavalent phosphorus atom in a phosphine (B1218219) oxide environment. oxinst.com This analysis would definitively confirm the presence and electronic environment of the dimethylphosphoryl group.

Data Table: ³¹P NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) |

|---|

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are crucial for establishing the complete molecular structure by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the positions of protons on the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that has an attached proton. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). columbia.edu This would be instrumental in connecting the dimethylphosphoryl group and the nitrile group to the correct positions on the pyridine ring.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies can provide insights into the dynamic processes within a molecule, such as restricted rotation around single bonds. rsc.orgmdpi.com For this compound, VT-NMR could be used to investigate the rotational barrier around the C5-P bond. Changes in the NMR spectra as a function of temperature could indicate the presence of different conformers and allow for the determination of the energy barriers between them. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the nitrile (C≡N) and phosphoryl (P=O) groups.

Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C≡N (Nitrile) | Data not available |

| P=O (Phosphoryl) | Data not available |

| C=C, C=N (Aromatic Ring) | Data not available |

| C-H (Aromatic) | Data not available |

Identification of Characteristic Functional Group Vibrations (Nitrile, Pyridine, P=O)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is distinguished by the vibrations of its nitrile, pyridine, and phosphoryl moieties.

Nitrile Group (C≡N): The nitrile functional group is readily identifiable due to its carbon-nitrogen triple bond. This bond gives rise to an intense and sharp stretching peak in a relatively uncongested region of the IR spectrum, typically between 2200 and 2300 cm⁻¹. For aromatic nitriles like this compound, conjugation with the pyridine ring is expected to position this peak in the 2220–2240 cm⁻¹ range.

Pyridine Ring: The pyridine ring exhibits several characteristic vibrational modes. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the aromatic ring typically produce a series of bands in the 1400–1650 cm⁻¹ region. These patterns are a spectral fingerprint for the pyridine core.

Phosphoryl Group (P=O): The phosphoryl group is known for a strong absorption band corresponding to its stretching vibration. For organophosphorus compounds, this P=O stretching vibration is consistently observed in the 1170–1310 cm⁻¹ region. optica.org The exact frequency can be influenced by the electronegativity of the substituents attached to the phosphorus atom.

Below is a summary of the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Pyridine | Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Methyl (on P) | C-H Stretch | 2850 - 3000 | Medium |

| Nitrile | C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Pyridine | C=C, C=N Ring Stretch | 1400 - 1650 | Medium to Strong |

| Phosphoryl | P=O Stretch | 1170 - 1310 | Very Strong |

| Phosphoryl | P-C Stretch | 700 - 800 | Medium |

Analysis of Intermolecular Interactions via Vibrational Spectroscopy

Vibrational spectroscopy is also highly sensitive to intermolecular forces such as hydrogen bonding and dipole-dipole interactions. In the solid state, molecules of this compound can interact with each other, leading to observable shifts in their vibrational frequencies.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the highly polar P=O group can participate in strong dipole-dipole interactions. If protic solvents or other hydrogen bond donors are present, interactions with the pyridine nitrogen could cause broadening and shifts in the pyridine ring vibration bands. Similarly, crystal packing forces and dipole-dipole stacking involving the phosphoryl and nitrile groups could lead to shifts in the ν(P=O) and ν(C≡N) frequencies compared to the gas phase or dilute solutions. Monitoring these spectral changes provides valuable information about the non-covalent interactions governing the supramolecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely precise mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, HRMS can be used to confirm its molecular formula, C₈H₉N₂OP. The technique is capable of distinguishing between compounds with the same nominal mass but different elemental compositions.

The expected accurate mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value, typically with an error of less than 5 parts per million (ppm). This high level of accuracy provides unambiguous confirmation of the compound's elemental formula.

| Molecular Formula | Species | Calculated m/z |

| C₈H₉N₂OP | [M+H]⁺ | 181.0529 |

| C₈H₉N₂OP | [M+Na]⁺ | 203.0348 |

Detailed Fragmentation Pathway Analysis for Structural Insights

The fragmentation pattern of a molecule in a mass spectrometer provides a roadmap of its structure. In electron ionization (EI) or collision-induced dissociation (CID), the molecular ion breaks down into smaller, characteristic fragment ions. For organophosphorus compounds, fragmentation often involves the cleavage of bonds adjacent to the phosphorus atom. nih.govtandfonline.com

A plausible fragmentation pathway for this compound would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation for dimethylphosphoryl compounds, leading to an ion at m/z 166.

Cleavage of the C-P bond: This would result in the loss of the dimethylphosphoryl group ([•P(O)(CH₃)₂]) or the formation of a pyridyl cation.

Ring Fragmentation: Cleavage of the pyridine ring itself, which can provide further structural confirmation.

| Plausible Fragment | Molecular Formula | Calculated m/z |

| [M-CH₃]⁺ | C₇H₆N₂OP | 165.0291 |

| [M-P(O)(CH₃)₂]⁺ | C₆H₄N₂ | 104.0374 |

| [P(O)(CH₃)₂]⁺ | C₂H₆OP | 77.0151 |

Tandem Mass Spectrometry (MS/MS) for Complex Structure Confirmation

Tandem mass spectrometry (MS/MS) is an advanced technique used to establish the connectivity of atoms by analyzing the fragmentation of a specific, isolated precursor ion. auburn.edu In an MS/MS experiment, the protonated molecular ion of this compound (m/z 181.05) would be selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation, and the resulting product ions are analyzed in a second mass analyzer.

This process allows for the direct confirmation of the fragmentation pathways proposed in section 4.3.2. By observing the daughter ions generated from a specific parent ion, MS/MS provides definitive evidence for the molecular structure and can be used to distinguish between isomers that might otherwise be difficult to identify.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the substituted pyridine ring.

Pyridine itself exhibits absorption maxima around 202 nm and 254 nm. sielc.com These bands are attributed to π→π* transitions within the aromatic system. The presence of the electron-withdrawing nitrile group and the dimethylphosphoryl group on the pyridine ring is expected to cause a bathochromic (red) shift in these absorption bands. Interactions between the lone pair of electrons on the pyridine nitrogen and acidic sites can also be monitored using UV-Vis spectroscopy, as protonation or hydrogen bonding can alter the electronic structure and thus the absorption spectrum. rsc.org The study of these shifts in different solvents can provide insight into the nature of the electronic transitions.

Analysis of Electronic Absorption Properties and Chromophore Systems

The electronic absorption properties of this compound are primarily determined by the chromophoric nicotinonitrile system, modulated by the electronic effects of the dimethylphosphoryl group. The pyridine ring itself is an aromatic chromophore that exhibits characteristic π → π* and n → π* transitions.

The π → π* transitions in pyridine derivatives typically occur at shorter wavelengths (higher energy) and are characterized by high molar absorptivity. For pyridine in a neutral solution, these transitions are observed around 200 nm and 255 nm. The n → π* transition, involving the non-bonding electrons of the nitrogen atom, occurs at a longer wavelength, approximately 270 nm, but is significantly less intense.

The introduction of a cyano (-CN) group and a dimethylphosphoryl [-P(O)(CH₃)₂] group at positions 3 and 5, respectively, influences these transitions. The cyano group is an electron-withdrawing group that can engage in conjugation with the pyridine ring, typically causing a bathochromic (red) shift of the π → π* absorption bands. The phosphoryl group is also generally considered electron-withdrawing, which would further modify the electronic distribution within the aromatic ring and affect the energy of the molecular orbitals.

The primary chromophore system in this compound is the substituted pyridine ring. The electronic transitions involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of both the cyano and dimethylphosphoryl groups is expected to lower the energy of the LUMO, leading to a red shift in the absorption maxima compared to unsubstituted pyridine.

Table 1: Expected Electronic Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | ~260 - 280 | High (~2,000 - 14,000) |

| n → π* | ~280 - 300 | Low (~100 - 1,000) |

Note: These are estimated values based on data for related pyridine and phosphine oxide derivatives.

Investigation of Solvatochromic Behavior

Solvatochromism refers to the change in the color of a substance (and hence its UV-Vis absorption spectrum) when it is dissolved in different solvents. This behavior is dependent on the change in the dipole moment of the molecule upon electronic transition and the polarity of the solvent.

This compound possesses a significant ground-state dipole moment due to the electronegative nitrogen atom in the pyridine ring, the cyano group, and the polar phosphoryl group. Upon excitation to the π* state, a redistribution of electron density occurs, which can lead to a change in the dipole moment.

The interaction of the solute molecule with solvent molecules can stabilize or destabilize the ground and excited states differently.

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more than the ground state, leading to a red shift in the absorption maximum.

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, polar solvents will stabilize the ground state more, resulting in a blue shift.

For n → π* transitions, a hypsochromic (blue) shift is commonly observed with increasing solvent polarity. This is because polar solvents, especially protic ones, can form hydrogen bonds with the non-bonding electrons of the nitrogen atom, lowering the energy of the ground state. More energy is then required to excite these electrons. For π → π* transitions in molecules like this, a bathochromic (red) shift is often observed as solvent polarity increases, indicating a more polar excited state.

Table 2: Anticipated Solvatochromic Shifts for this compound

| Solvent | Polarity Index | Expected λmax for π → π* (nm) | Expected λmax for n → π* (nm) |

|---|---|---|---|

| Hexane | 0.1 | Lower Wavelength | Higher Wavelength |

| Dichloromethane | 3.1 | Intermediate Wavelength | Intermediate Wavelength |

| Acetonitrile | 5.8 | Intermediate-High Wavelength | Intermediate-Low Wavelength |

| Methanol | 6.6 | Higher Wavelength | Lower Wavelength |

Note: This table illustrates the expected trend rather than exact experimental values.

Raman Spectroscopy for Complementary Vibrational Fingerprinting

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" that is highly specific to its structure. For this compound, the Raman spectrum would be characterized by vibrations of the pyridine ring, the cyano group, and the dimethylphosphoryl group.

Key expected Raman bands include:

Pyridine Ring Modes: The characteristic ring breathing modes of substituted pyridines are typically strong in Raman spectra and appear in the 990-1050 cm⁻¹ region. Other ring stretching vibrations (C-C and C-N) would be observed between 1300 and 1610 cm⁻¹.

Cyano (-C≡N) Stretch: The nitrile stretching vibration is a very strong and sharp band, typically appearing in the 2220-2240 cm⁻¹ region. Its exact position is sensitive to electronic effects from the ring and the phosphoryl substituent.

Phosphoryl (P=O) Stretch: The P=O stretching vibration gives rise to a strong band, usually in the 1150-1300 cm⁻¹ range. Its frequency can be influenced by the nature of the other groups attached to the phosphorus atom.

P-C and C-H Vibrations: P-C (phenyl) stretching modes are expected around 700-800 cm⁻¹, while the C-H stretching vibrations of the methyl groups and the aromatic ring will appear at higher wavenumbers, typically 2800-3100 cm⁻¹.

Table 3: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ring Breathing | Pyridine Ring | ~990 - 1050 | Strong |

| Ring Stretching | Pyridine Ring | ~1580 - 1610 | Medium-Strong |

| P=O Stretch | Dimethylphosphoryl | ~1150 - 1300 | Strong |

| C≡N Stretch | Nitrile | ~2220 - 2240 | Strong, Sharp |

| Aromatic C-H Stretch | Pyridine Ring | ~3050 - 3100 | Medium |

| Aliphatic C-H Stretch | Methyl Groups | ~2900 - 3000 | Medium |

Note: These are characteristic frequency ranges and may shift based on the specific molecular structure and intermolecular interactions.

Comprehensive Spectroscopic Data Correlation for Holistic Structure Determination

To unambiguously determine the structure of this compound and its derivatives, a holistic approach correlating data from multiple spectroscopic techniques is essential. While UV-Vis and Raman spectroscopy provide information on electronic transitions and vibrational modes, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, are crucial for a complete structural elucidation.

¹H NMR: Would confirm the number and connectivity of protons. The aromatic protons on the pyridine ring would show characteristic chemical shifts and coupling patterns. The methyl protons on the phosphoryl group would likely appear as a doublet due to coupling with the ³¹P nucleus.

¹³C NMR: Would identify all unique carbon atoms, including those in the pyridine ring, the cyano group, and the methyl groups.

³¹P NMR: This is a key technique for phosphorus-containing compounds. A single resonance would be expected for the dimethylphosphoryl group, with a chemical shift characteristic of pentavalent phosphorus in this chemical environment.

IR Spectroscopy: Complements Raman spectroscopy. The C≡N and P=O stretches are typically strong in the IR spectrum as well, providing confirmatory data.

Mass Spectrometry: Would determine the exact molecular weight and provide fragmentation patterns that can help confirm the structure.

By correlating the data from these techniques, a comprehensive and unambiguous structural assignment can be achieved. For example, the substitution pattern on the pyridine ring determined from the coupling constants in ¹H NMR can be correlated with the vibrational modes observed in Raman and IR spectroscopy. The presence of the phosphoryl group, indicated by a strong band in the Raman spectrum, would be definitively confirmed by a characteristic signal in the ³¹P NMR spectrum. This multi-technique approach ensures the accuracy of the structural determination.

Despite a comprehensive search for crystallographic data on this compound, no specific experimental results from single-crystal X-ray diffraction (SC-XRD) or powder X-ray diffraction (PXRD) studies were found in the available literature. The synthesis and potential applications of various nicotinonitrile derivatives have been reported, highlighting the broad interest in this class of compounds for medicinal chemistry and materials science. However, detailed structural analysis, which forms the basis of the requested article, is not publicly available for this compound itself.

Without access to the crystallographic data file (e.g., a CIF file) or a publication detailing the crystal structure of this compound, it is not possible to provide the specific details requested for the following sections of the proposed article:

Crystallographic Analysis and Supramolecular Architectures of 5 Dimethylphosphoryl Nicotinonitrile

Single-Crystal X-ray Diffraction (SC-XRD) Analysis:

Optimization of Crystal Growth Conditions

Determination of Crystal System, Space Group, and Unit Cell Parameters

Molecular Conformation, Bond Lengths, and Angles in the Solid State

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Identification of Hydrogen Bonding Networks and Their Role in Crystal Stability

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Purity

Therefore, a detailed article focusing solely on the crystallographic analysis and supramolecular architectures of 5-(Dimethylphosphoryl)nicotinonitrile cannot be generated at this time.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Analysis

However, a thorough search of scientific literature reveals no published studies that have performed a Hirshfeld surface analysis on this compound. Without experimental single-crystal X-ray diffraction data, it is not possible to generate the Hirshfeld surface or its associated fingerprint plots. Such an analysis would be invaluable in understanding the roles of the phosphoryl, cyano, and pyridyl groups in directing the supramolecular assembly of this compound.

Investigation of Polymorphism and Solid-State Phase Transitions

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. The investigation of polymorphism typically involves screening for different crystalline forms under various conditions and characterizing them using techniques such as X-ray diffraction, thermal analysis, and spectroscopy.

Currently, there is no available research that investigates the potential polymorphism of this compound. Studies on its solid-state phase transitions, which would explore how its crystalline structure changes with temperature or pressure, are also absent from the scientific literature.

Co-crystallization and Host-Guest Chemistry Studies with this compound

Co-crystallization is a technique used to design new crystalline materials with tailored properties by combining a target molecule with a suitable co-former. Host-guest chemistry involves the encapsulation of one molecule (the guest) within the structural framework of another (the host). Both approaches are central to the field of crystal engineering.

The potential of this compound to form co-crystals or to act as a host or guest molecule has not been explored in any published research. The presence of both hydrogen bond donors and acceptors in its structure suggests that it could be a promising candidate for such studies, but experimental data to support this is currently unavailable.

Computational Chemistry and Theoretical Investigations of 5 Dimethylphosphoryl Nicotinonitrile

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to compute the properties of molecules. For a molecule like 5-(Dimethylphosphoryl)nicotinonitrile, these methods can provide detailed insights into its geometry, stability, and electronic features.

Density Functional Theory (DFT) is a prominent computational method valued for its balance of accuracy and efficiency. arxiv.org It is widely used to determine the ground state geometry of molecules, which corresponds to the most stable three-dimensional arrangement of its atoms. nih.gov The process, known as geometry optimization, systematically adjusts the positions of the atoms to find the configuration with the minimum possible energy on the potential energy surface. mdpi.com

For this compound, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield the optimized bond lengths, bond angles, and dihedral angles. nih.govmdpi.comdoaj.org These structural parameters are fundamental for understanding the molecule's shape and steric properties.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | P=O | ~1.48 Å |

| Bond Length | C-CN | ~1.45 Å |

| Bond Length | C-P | ~1.80 Å |

| Bond Angle | O=P-C | ~115° |

| Bond Angle | N≡C-C | ~178° |

| Dihedral Angle | C-C-P-O | (Varies) |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. frontiersin.org These "first-principles" calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying the electronic structure of a molecule. frontiersin.orgresearchgate.net Application of these methods to this compound would allow for the precise calculation of its total electronic energy, offering a measure of its thermodynamic stability. Furthermore, these calculations describe the distribution of electrons within the molecule and the energies of its molecular orbitals. researchgate.net

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. scirp.orgsciensage.info

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of this compound. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the C≡N or P=O bonds, or the bending of C-H bonds. These theoretical spectra are crucial for assigning the bands observed in experimental IR spectra. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ³¹P) can be calculated, which are then used to predict the chemical shifts. These predicted values help in the assignment of complex experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. nih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively, helping to understand the electronic properties of the molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C≡N) | ~2230 cm⁻¹ | Nitrile group stretching |

| ν(C=C), ν(C=N) | ~1500-1600 cm⁻¹ | Pyridine (B92270) ring stretching |

| ν(P=O) | ~1250 cm⁻¹ | Phosphoryl group stretching |

| δ(C-H) | ~1400-1450 cm⁻¹ | Methyl group bending |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO: Represents the outermost electrons and indicates the ability of a molecule to donate electrons (nucleophilicity).

LUMO: Represents the lowest energy site for accepting electrons (electrophilicity).

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small gap suggests that the molecule is easily polarizable and has high chemical reactivity, whereas a large gap implies high kinetic stability. mdpi.comirjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. researchgate.netajchem-a.com

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | A measure of the ability to accept electrons. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netreadthedocs.io It plots the electrostatic potential onto the molecule's electron density surface. The map is color-coded to indicate different regions of charge:

Red: Regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.netnih.gov

Blue: Regions of most positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack. researchgate.netdeeporigin.com

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the phosphoryl oxygen and the nitrogen of the nitrile group, indicating these as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.

Computational chemistry can be used to model the entire course of a chemical reaction. By mapping the potential energy surface, chemists can identify the minimum energy pathway from reactants to products. researchgate.net A key aspect of this is the location and characterization of transition state (TS) structures, which are the high-energy points along the reaction coordinate that must be overcome for the reaction to proceed. mdpi.comdoaj.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools that provide insights into the behavior of molecules at an atomic level. These methods are instrumental in understanding the structural and dynamic properties of compounds like this compound, which can inform the design of new molecules with specific functions.

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. researchgate.netsoton.ac.uk The potential energy surface (PES) is a theoretical map that describes the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the most stable conformers (energy minima) and the energy barriers between them (transition states).

Table 1: Hypothetical Conformational Analysis Data for this compound This table is illustrative, representing typical data obtained from such an analysis.

| Conformer | Dihedral Angle (P-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 0° (Eclipsed) | 5.2 | <1% |

| B | 60° (Gauche) | 0.8 | 30% |

| C | 120° (Eclipsed) | 4.5 | <1% |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a computational method to study the physical movements of atoms and molecules over time. nih.gov These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal the molecule's dynamic behavior. mdpi.com For this compound, MD simulations can be used to understand its flexibility, vibrational modes, and interactions with its environment, particularly with solvent molecules. mostwiedzy.pl

Simulations are typically performed by placing the molecule in a box filled with a chosen solvent (e.g., water) and allowing the system to evolve over a set period, often on the nanosecond to microsecond scale. nih.gov The results can reveal how solvent molecules arrange themselves around the solute and how these interactions influence the solute's conformation and stability. mdpi.com For nicotinonitrile derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes, demonstrating that the compound remains bound within a target's active site over the simulation time. nih.gov This provides insights into the strength and nature of the intermolecular interactions at play.

Mechanistic Insights from Advanced Computational Methodologies

Advanced computational chemistry methods, particularly those based on quantum mechanics, are essential for elucidating the mechanisms of chemical reactions. cuny.edu These methods can map out entire reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how reactants are converted into products. For a molecule like this compound, these methodologies could be applied to understand its synthesis, potential degradation pathways, or its role in a proposed chemical transformation.

For instance, computational studies on related diazonium ion metabolites have suggested the possibility of intramolecular reactions, leading to the formation of new cyclic structures. researchgate.net Using techniques like Density Functional Theory (DFT), researchers can calculate the electronic structure of the molecule and identify the most reactive sites. researchgate.net This allows for the prediction of where a nucleophilic or electrophilic attack might occur. Such computational investigations can guide experimental work by predicting the most likely reaction products and providing a theoretical basis for observed chemical behavior.

Structure-Based Computational Design for Molecular Interactions (Non-clinical)

Computational methods are a cornerstone of modern molecular design, enabling the rational, structure-based development of molecules with specific interaction capabilities. These non-clinical approaches use the three-dimensional structures of molecules to predict and optimize their binding to specific targets.

In Silico Screening and Ligand Design Principles

In silico screening involves the use of computational methods to search large virtual libraries of compounds to identify those that are most likely to bind to a biological target. nih.gov This process begins with a starting scaffold, such as the nicotinonitrile core. researchgate.net A virtual library is then generated by systematically modifying this scaffold with different functional groups.

The design principles for these libraries often focus on improving properties like binding affinity, selectivity, and physicochemical characteristics. For example, in the design of novel nicotinamide (B372718) derivatives, computational approaches were used to guide the synthesis of compounds targeting specific enzymes. mdpi.com The screening process often involves filtering compounds based on rules that predict drug-likeness, such as Lipinski's rule of five, followed by more computationally intensive methods like molecular docking to estimate binding affinity. mdpi.comnih.gov

Molecular Docking for Prediction of Binding Modes with Specific Molecular Targets (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com The primary goal is to predict the binding mode and affinity of the ligand-receptor complex. preprints.org For this compound or its derivatives, docking studies can provide crucial mechanistic insights into how it interacts with a specific molecular target, such as an enzyme's active site. nih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. A docking algorithm then samples a large number of possible orientations of the ligand within the binding site and scores them based on a function that estimates the binding energy. d-nb.info Studies on related nicotinonitrile derivatives have used molecular docking to understand their binding to targets like Pim kinase. nih.govnih.gov The results of these simulations highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. nih.govd-nb.info This information is fundamental to understanding the mechanism of action and for rationally designing more potent and selective molecules.

Table 2: Representative Molecular Docking Data for a Nicotinonitrile Derivative This table illustrates typical results from a molecular docking study against a hypothetical protein kinase target.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Derivative of this compound | Kinase XYZ | -9.8 | ASP-145 | Hydrogen Bond (with P=O) |

| LYS-67 | Hydrogen Bond (with N of nitrile) | |||

| LEU-130, VAL-55 | Hydrophobic Interaction |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). These models are founded on the principle that the structure of a molecule dictates its activity and properties. By establishing a mathematical relationship between molecular descriptors and an observed effect, QSAR/QSPR models can predict the behavior of new or untested compounds. aidic.it

For a novel compound like this compound, a QSAR/QSPR study would involve the calculation of various molecular descriptors and the use of statistical methods to build a predictive model.

Molecular Descriptors for this compound

The first step in any QSAR/QSPR study is the calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For this compound, relevant descriptors would likely fall into the following categories:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule. For a compound with a phosphoryl group and a nitrile group, descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges on the phosphorus, nitrogen, and oxygen atoms would be particularly important.

Physicochemical Descriptors: Properties like lipophilicity (logP) and water solubility (logS) are crucial for predicting a compound's behavior in biological systems.

Model Development and Validation

Once a set of descriptors is calculated for a series of compounds that includes this compound and its analogs, a mathematical model can be developed using various statistical techniques. Common methods include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the most significant descriptors to the activity or property of interest.

Partial Least Squares (PLS): A technique that is useful when there are many, and possibly correlated, descriptors.

Machine Learning Algorithms: Methods such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity/property. frontiersin.org

A critical aspect of QSAR/QSPR modeling is rigorous validation to ensure the model is robust and has predictive power. This typically involves internal validation (e.g., cross-validation) and external validation using an independent test set of compounds.

Illustrative Data Tables for a Hypothetical QSAR Study

In the absence of actual experimental data for this compound, the following tables illustrate the type of data that would be generated and used in a QSAR study. The data presented here is purely hypothetical and for illustrative purposes only.

Table 1: Hypothetical Molecular Descriptors for a Series of Nicotinonitrile Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) |

| This compound | 196.15 | 1.2 | 4.5 | -7.8 |

| Analog 1 | 182.12 | 0.9 | 4.2 | -7.6 |

| Analog 2 | 210.18 | 1.5 | 4.8 | -8.0 |

| Analog 3 | 195.17 | 1.1 | 4.4 | -7.7 |

Table 2: Hypothetical Biological Activity and Predicted Values from a QSAR Model

| Compound | Experimental IC50 (µM) | Predicted IC50 (µM) |

| This compound | 5.2 | 5.5 |

| Analog 1 | 7.8 | 7.5 |

| Analog 2 | 3.1 | 3.4 |

| Analog 3 | 6.5 | 6.2 |

Potential Applications for a QSAR/QSPR Model of this compound

If a validated QSAR/QSPR model were available for this compound and its analogs, it could be applied in several ways:

Lead Optimization: In drug discovery, such a model could guide the synthesis of new derivatives with improved biological activity and desirable physicochemical properties.

Toxicity Prediction: QSAR models are widely used to predict the potential toxicity of chemicals, which can help in prioritizing compounds for further testing and reducing the need for animal testing.

Environmental Fate Assessment: QSPR models can predict properties like biodegradability and soil sorption, which are important for assessing the environmental impact of a chemical.

Advanced Research Applications and Potential Technological Implementations of 5 Dimethylphosphoryl Nicotinonitrile Excluding Clinical Human Use

Utility as a Versatile Synthetic Building Block in Diverse Organic Syntheses

5-(Dimethylphosphoryl)nicotinonitrile serves as a highly valuable and versatile building block in the field of organic synthesis. Its multifunctional nature, characterized by the presence of a cyano group, a pyridine (B92270) ring, and a dimethylphosphoryl moiety, allows for a wide array of chemical transformations. This enables the construction of complex molecular architectures, particularly novel heterocyclic systems containing both nitrogen and phosphorus.

Synthesis of Novel Nitrogen- and Phosphorus-Containing Heterocyclic Systems

The dual presence of nitrogen and phosphorus functionalities within this compound makes it an ideal precursor for the synthesis of novel heterocyclic compounds. The reactivity of the nitrile group and the pyridine ring can be strategically exploited to construct fused ring systems. The synthesis of such N,P-heterocycles is a significant area of research due to their potential applications in medicinal chemistry and materials science. mdpi.comnih.gov

The general synthetic strategies often involve the transformation of the cyano group into an amino or related functional group, which can then participate in intramolecular cyclization reactions. The phosphorus moiety can either be a passive part of the final structure or an active participant in the cyclization process. The development of synthetic routes to five-membered heterocyclic compounds containing phosphorus and nitrogen has been a subject of considerable interest, although challenges related to the stability of phosphorus-containing intermediates exist. nih.gov The pyridine nucleus of the nicotinonitrile can also undergo various reactions, including cycloadditions, to form more complex fused systems.

Development of Complex Organic Molecules and Frameworks

Beyond the synthesis of heterocycles, this compound is a valuable precursor for the development of more intricate organic molecules and frameworks. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in various carbon-carbon bond-forming reactions. These transformations, coupled with the reactivity of the pyridine ring and the potential for modification at the phosphorus center, provide a rich platform for molecular elaboration.

The strategic functionalization of the pyridine ring, for instance, can be achieved through various methods, including radical phosphorylation, which allows for the introduction of additional phosphorus-containing groups. encyclopedia.pub This versatility makes this compound a key component in the construction of molecules with tailored electronic, steric, and chelating properties.

Potential in Agrochemical Research and Development

The structural motifs present in this compound—a pyridine ring and an organophosphorus group—are independently recognized for their significant roles in the development of agrochemicals. nih.govresearchgate.net The combination of these two moieties in a single molecule suggests a strong potential for the discovery of new and effective herbicides and pesticides.

Precursor for the Synthesis of Herbicides and Pesticides

Nicotinonitrile derivatives have been extensively investigated for their biological activities, including insecticidal and herbicidal properties. nih.gov Similarly, organophosphorus compounds represent a major class of commercial pesticides. nih.gov Therefore, this compound is a logical starting point for the synthesis of novel agrochemical candidates.

Research in this area would involve the chemical modification of the this compound scaffold to generate a library of derivatives. These modifications could include alterations to the substituents on the pyridine ring, transformation of the nitrile group, and changes to the groups attached to the phosphorus atom. The resulting compounds would then be screened for their biological activity against various pests and weeds.

Table 1: Examples of Nicotinonitrile and Organophosphorus Compounds in Agrochemicals

| Compound Class | Example | Agrochemical Use |

| Nicotinonitrile Derivative | Acetamiprid | Insecticide |

| Organophosphorus Compound | Glyphosate | Herbicide |

| Organophosphorus Compound | Chlorpyrifos | Insecticide |

This table provides examples of related compound classes and is for illustrative purposes.

Mechanistic Studies of Biocidal Activity against Pests

The primary mechanism of action for many organophosphorus insecticides is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govmdpi.com This enzyme is crucial for the proper functioning of the nervous system in insects. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in paralysis and death of the pest.

Given the presence of the dimethylphosphoryl group, it is plausible that derivatives of this compound could exhibit their biocidal activity through a similar mechanism. Mechanistic studies would involve in vitro assays to measure the inhibition of AChE from target pest species. Furthermore, understanding the structure-activity relationships (SAR) would be crucial for optimizing the potency and selectivity of these potential new agrochemicals. For instance, research has shown that the nature of the substituents on the pyridine ring of nicotinonitrile derivatives can significantly influence their molluscicidal activity. nih.gov

Applications in Materials Science and Engineering

The incorporation of phosphorus and pyridine moieties into polymers can impart desirable properties such as flame retardancy, thermal stability, and specific optical and coordination characteristics. rsc.orgresearchgate.net this compound, with its polymerizable nitrile group and functional phosphorus and pyridine units, presents an interesting monomer for the synthesis of novel functional polymers.

The nitrile group can potentially undergo polymerization or be chemically modified to introduce a polymerizable group. The resulting polymers would have a carbon-based backbone with pendant dimethylphosphoryl-substituted pyridine units. The presence of the phosphorus group is anticipated to enhance the thermal stability and flame retardant properties of the material. tandfonline.com The pyridine ring, on the other hand, can influence the polymer's solubility, optical properties, and ability to coordinate with metal ions. nih.govnih.gov

Research in this area would focus on the synthesis and characterization of polymers derived from this compound. Key properties to be investigated would include:

Thermal Stability: Assessed by techniques such as thermogravimetric analysis (TGA) to determine the decomposition temperature.

Flame Retardancy: Evaluated by measuring properties like the limiting oxygen index (LOI).

Optical Properties: Investigated through UV-Vis and fluorescence spectroscopy to determine transparency and luminescence characteristics. researchgate.netresearchgate.net

Metal Coordination: The ability of the pyridine nitrogen to coordinate with metal ions could lead to the development of novel catalysts or materials for metal sequestration. rsc.org

Table 2: Potential Properties of Polymers Derived from this compound

| Property | Potential Enhancement | Rationale |

| Thermal Stability | Increased | Presence of phosphorus-containing groups. tandfonline.com |

| Flame Retardancy | Improved | Phosphorus acts as a flame retardant. |

| Optical Transparency | High | Incorporation of pyridine units can lead to high transparency. nih.gov |

| Metal Ion Chelation | Possible | Pyridine nitrogen can coordinate with metal ions. rsc.org |

This table outlines potential properties based on the functional groups present in the monomer.

Precursors for Functional Polymers and Advanced Composite Materials

The unique molecular architecture of this compound, featuring both a nitrile group and a dimethylphosphoryl group on a pyridine ring, positions it as a promising precursor for the synthesis of specialized functional polymers and advanced composite materials. The nitrile (-CN) group is a versatile functional handle in polymer chemistry, capable of undergoing various transformations such as hydrolysis, reduction, or participation in cycloaddition reactions. It can be utilized for polymerization initiation or as a site for grafting other polymer chains, enabling the creation of complex polymer structures like block copolymers or polymer brushes.

The dimethylphosphoryl group imparts distinct properties that are highly desirable in advanced materials. Phosphorus-containing polymers are well-regarded for their inherent flame retardancy, a critical attribute for materials used in electronics, aerospace, and construction. Furthermore, the polarity and coordinating ability of the phosphoryl group can enhance the adhesion of the polymer to various substrates, including metals and ceramics, making it a valuable component in coatings and adhesives. In the context of composite materials, incorporating this compound into a polymer matrix could improve the interfacial adhesion between the polymer and reinforcing fillers, leading to enhanced mechanical properties such as strength and toughness. The combination of these functional groups allows for the potential development of multifunctional polymers with a tailored balance of thermal stability, flame resistance, and adhesive characteristics.

Investigations into Non-Linear Optical (NLO) Properties

Organic materials with significant third-order non-linear optical (NLO) properties are the subject of extensive research due to their potential in applications like optical switching and data processing. nih.gov The NLO response in organic molecules often arises from a high degree of π-electron delocalization and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer (ICT). nih.gov The structure of this compound contains key features that make it a candidate for NLO investigations.